

Structure-activity relationship (SAR) studies of 4-(Trifluoromethyl)cyclohexanecarboxylic acid analogs

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Cat. No.: B178584

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Comparative Analysis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Analogs in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel **4-(trifluoromethyl)cyclohexanecarboxylic acid** analogs, evaluating their potential as antiviral agents. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental methodologies, and visual representations of the scientific workflow and a putative mechanism of action.

Structure-Activity Relationship (SAR) Data

The antiviral activity of a focused library of **4-(trifluoromethyl)cyclohexanecarboxylic acid** analogs was assessed against a model enveloped virus. The core scaffold was systematically modified to probe the impact of stereochemistry and substitution on antiviral potency. The results, presented as the half-maximal inhibitory concentration (IC₅₀), are summarized in Table 1. A lower IC₅₀ value indicates greater potency.

Compound ID	Scaffold Modification	Stereoisomer	IC50 (μM)	Cytotoxicity (CC50 in μM)	Selectivity Index (SI = CC50/IC50)
1a	Unsubstituted	trans	15.2	>100	>6.6
1b	Unsubstituted	cis	35.8	>100	>2.8
2a	2-hydroxy	trans	8.5	>100	>11.8
2b	2-hydroxy	cis	22.1	>100	>4.5
3a	2-amino	trans	5.1	85.3	16.7
3b	2-amino	cis	18.9	92.1	4.9
4a	3-fluoro	trans	12.7	>100	>7.9
4b	3-fluoro	cis	28.4	>100	>3.5
5a	4-methyl	trans	25.6	>100	>3.9
5b	4-methyl	cis	45.3	>100	>2.2
6	Methyl Ester	trans	>50	>100	-

Key Findings from SAR Analysis:

- The trans isomers consistently demonstrated higher antiviral potency compared to their corresponding cis isomers, suggesting a specific spatial arrangement is crucial for activity.
- Introduction of a hydroxyl or amino group at the 2-position of the cyclohexane ring enhanced antiviral activity, with the amino-substituted analog 3a being the most potent in the series.
- Modification of the carboxylic acid to a methyl ester (compound 6) resulted in a significant loss of activity, indicating that the free carboxylic acid is essential for the antiviral effect.
- Substitutions at the 3- and 4-positions of the cyclohexane ring did not lead to an improvement in activity compared to the unsubstituted parent compound 1a.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Analogs

A general synthetic route for the preparation of the target analogs is outlined below. The synthesis of substituted cyclohexanecarboxylic acids can be achieved through various established methods, including the hydrogenation of corresponding benzoic acids or the Diels-Alder reaction followed by hydrogenation.^[1] For instance, a substituted benzoic acid can be reduced using a suitable catalyst such as rhodium on carbon under a hydrogen atmosphere to yield the corresponding cyclohexanecarboxylic acid. Further modifications to the cyclohexane ring can be performed using standard organic chemistry transformations.

Antiviral Plaque Reduction Assay

The antiviral activity of the compounds was determined using a plaque reduction assay.^{[2][3][4][5][6]}

- **Cell Culture:** A confluent monolayer of host cells (e.g., Vero cells) is prepared in 24-well plates.
- **Virus Inoculation:** The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.
- **Compound Treatment:** Following adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compounds.
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere until visible plaques are formed in the virus control wells (typically 2-3 days).
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- **Data Analysis:** The IC₅₀ value is calculated as the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.

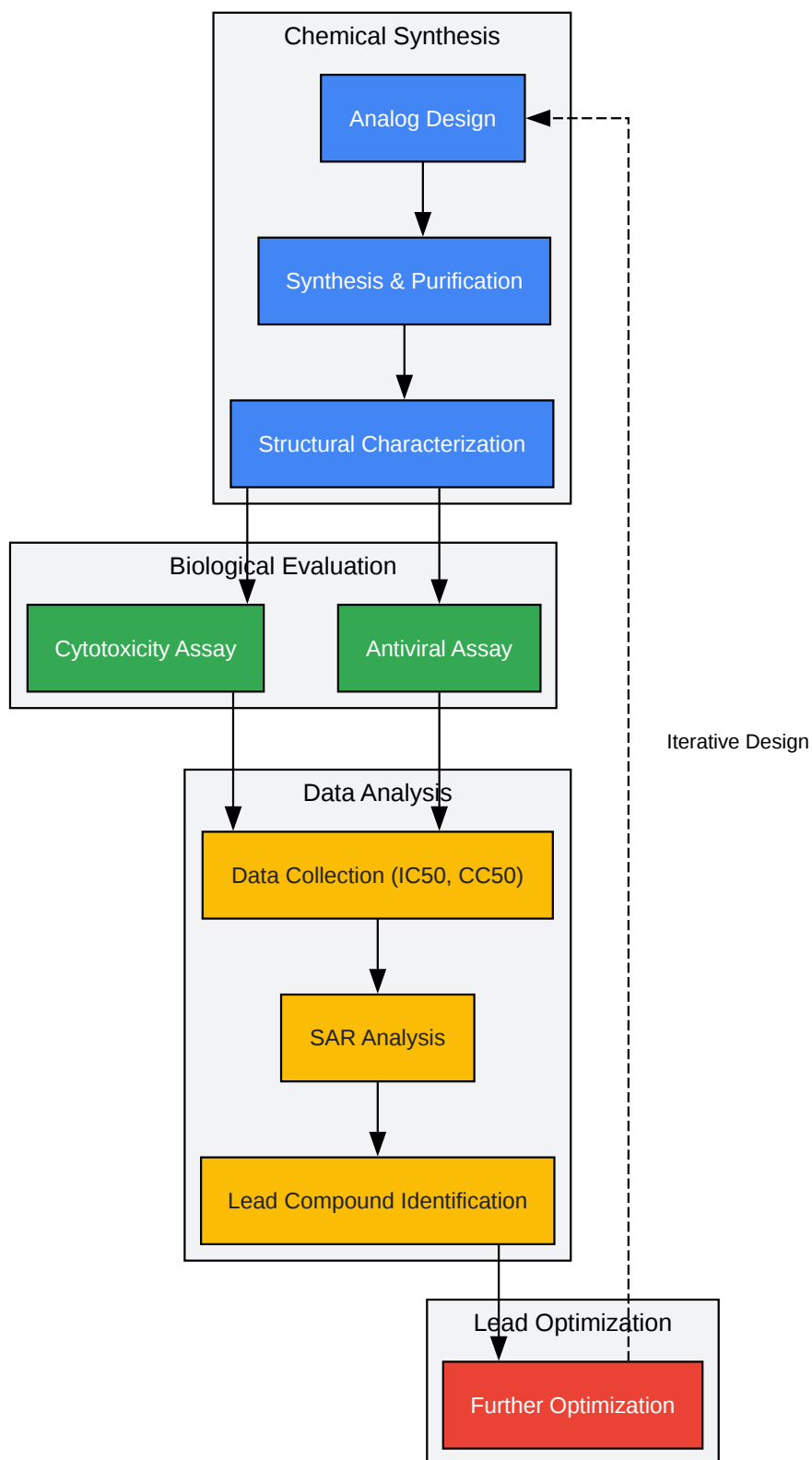
Cytotoxicity Assay

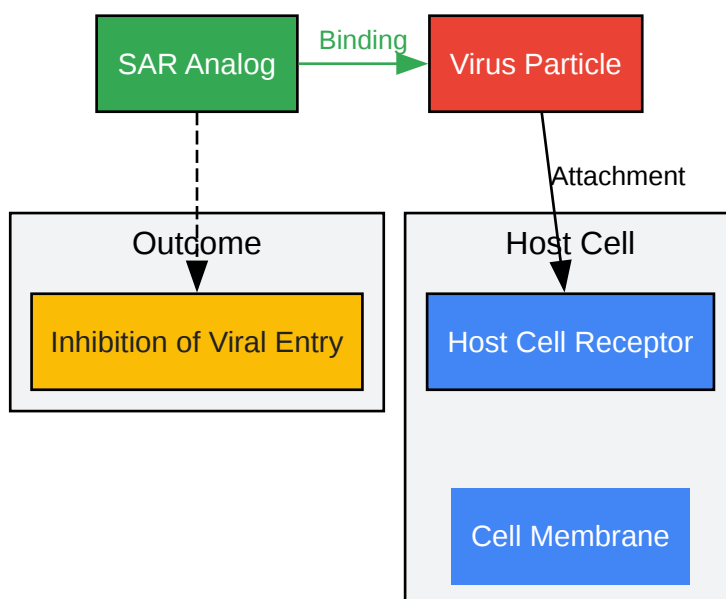
The cytotoxicity of the compounds was evaluated using a standard MTT assay to determine the 50% cytotoxic concentration (CC50). This ensures that the observed antiviral activity is not due to general cell toxicity.

Visualizing the Scientific Process

Experimental Workflow for SAR Studies

The following diagram illustrates the general workflow employed in a structure-activity relationship study, from the initial design and synthesis of analogs to the final data analysis and identification of lead compounds.





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